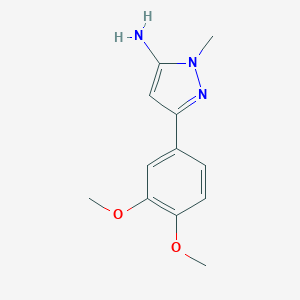

3-氨基-5-(3,4-二甲氧基苯基)-2-甲基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

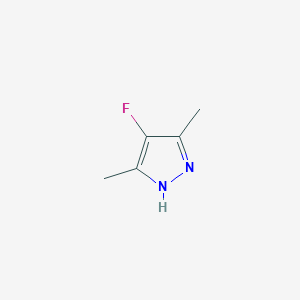

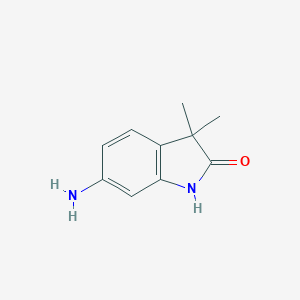

The compound “3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole” is a derivative of pyrazole, which is a five-membered heterocyclic compound. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one study reported the synthesis of 3-amino-4-hydroxyiminopyrazole structure . Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various spectroscopic methods. For instance, Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, have been used as the appropriate characterization techniques for the chemical structures of newly synthesized compounds .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been studied extensively. For example, one study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学研究应用

Organic Synthesis and Heterocyclic Scaffold Construction

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole: serves as a versatile synthetic building block in organic synthesis. It is particularly useful for constructing diverse heterocyclic or fused heterocyclic scaffolds. These scaffolds are crucial in developing new pharmaceuticals, as they often feature in the structure of many essential drugs .

Pharmaceutical Drug Design

In medicinal chemistry, this compound’s derivatives have shown significant biological activity across various therapeutic areas. Notably, certain derivatives have demonstrated relevant antioxidant and anti-inflammatory activities, making them attractive for pharmaceutical drug design .

Antiproliferative Agents

Some derivatives of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole exhibit antitumor properties against selected tumor cell lines. These derivatives can be designed to target specific cancer types, offering a pathway for developing new anticancer drugs .

Antioxidant Activity

The compound’s derivatives have been studied for their antioxidant properties. They show potential in scavenging free radicals and protecting against oxidative stress, which is linked to various chronic diseases .

Antiaggregating Properties

Research indicates that certain derivatives can inhibit platelet aggregation, which is a key factor in the formation of blood clots. This application could lead to the development of new anticoagulant medications .

ROS Production Inhibition

Derivatives of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole have been found to inhibit the production of reactive oxygen species (ROS), which play a role in the pathogenesis of several diseases, including cancer and cardiovascular diseases .

Functional Materials Development

Due to its structural features, this compound can be used in the development of functional materials, such as polymers and dyes. Its derivatives can impart specific properties to these materials, enhancing their functionality .

Renewable Resources Engineering

The compound’s derivatives are also significant in the engineering of renewable resources. They can be incorporated into the design of new materials that are sustainable and environmentally friendly .

作用机制

Target of Action

The primary target of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, InhA, by binding to it and inhibiting its function . This interaction disrupts the synthesis of mycolic acids, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The inhibition of InhA affects the Fatty Acid Synthase II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis. The disruption of this pathway leads to the inhibition of mycolic acid production, affecting the integrity and function of the bacterial cell wall .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to the weakening of the bacterial cell wall . This effect can lead to the death of the bacteria, making the compound a potential candidate for antitubercular drugs .

未来方向

The future directions in the study of pyrazole derivatives include the development of new synthesis methods, the discovery of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, for instance, is a promising area of research .

属性

IUPAC Name |

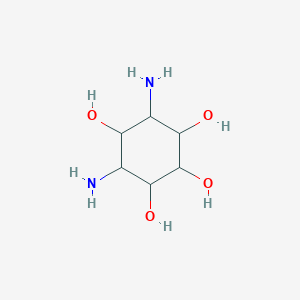

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFNEGAFWMOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)